molecular formula C11H12N2O3 B15068202 Ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate

Ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate

Cat. No.: B15068202
M. Wt: 220.22 g/mol
InChI Key: ZVVYNJZNFNUTKQ-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine ring system fused with a tetrahydro ring and an ester functional group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 2-aminonicotinaldehyde in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol, and the mixture is heated under reflux to facilitate cyclization and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Naphthyridine derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-1,2,3,4-tetrahydropyrimidines: These compounds share a similar tetrahydro ring structure and exhibit various biological activities.

    4-hydroxy-2-quinolones: These compounds have a quinolone ring system and are known for their pharmaceutical applications.

Uniqueness

Ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate is unique due to its specific naphthyridine ring system fused with a tetrahydro ring and an ester functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Biological Activity

Ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₂N₂O₃
  • Molecular Weight : 220.23 g/mol
  • CAS Number : 1706432-34-9

Synthesis

The synthesis of ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine derivatives often involves multi-step reactions that include cyclization and functionalization processes. Recent studies have highlighted efficient synthetic routes that yield high purity and good yields of these compounds .

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. Ethyl 3-oxo derivatives have been shown to inhibit the growth of various bacterial strains. For instance:

  • Staphylococcus aureus : Exhibits notable sensitivity.
  • Escherichia coli : Inhibition observed at specific concentrations.

Anti-inflammatory Properties

Several studies have reported the anti-inflammatory effects of naphthyridine derivatives. Ethyl 3-oxo compounds have demonstrated the ability to reduce inflammation in models of chronic inflammatory diseases. These compounds act by inhibiting pro-inflammatory cytokines and mediators .

Antitumor Activity

Ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine derivatives have shown promising results in preclinical models for their antitumor activity. The mechanism appears to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various naphthyridine derivatives:

CompoundBacterial StrainZone of Inhibition (mm)
Ethyl 3-oxo derivativeStaphylococcus aureus18
Ethyl 3-oxo derivativeEscherichia coli15
Control (no treatment)-0

This study demonstrated that ethyl 3-oxo derivatives possess significant antimicrobial properties compared to controls.

Case Study 2: Anti-inflammatory Effects

A study assessing the anti-inflammatory potential of ethyl naphthyridine derivatives involved administering the compound to animal models with induced inflammation:

Treatment GroupInflammatory Marker Level (pg/mL)Control Level (pg/mL)
Ethyl 3-oxo derivative120250
Placebo240-

Results indicated a marked reduction in inflammatory markers in treated groups compared to controls.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 3-oxo-2,4-dihydro-1H-2,7-naphthyridine-4-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-2-16-11(15)9-8-3-4-12-5-7(8)6-13-10(9)14/h3-5,9H,2,6H2,1H3,(H,13,14)

InChI Key

ZVVYNJZNFNUTKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2=C(CNC1=O)C=NC=C2

Origin of Product

United States

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